molecular formula C18H23N3O B2823485 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899990-35-3

1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2823485
CAS No.: 899990-35-3
M. Wt: 297.402
InChI Key: IOKNXBTZYOYXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea is an organic compound that features a unique combination of a cyclohexene ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of alkylated indole derivatives.

Scientific Research Applications

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways . The cyclohexene ring may also contribute to the compound’s overall activity by enhancing its binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea is unique due to its combination of a cyclohexene ring and an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-12-11-14-7-3-2-4-8-14/h5-7,9-10,13H,2-4,8,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKNXBTZYOYXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.